莱鲍迪苷 I

描述

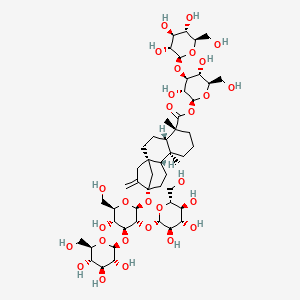

罗汉果甜苷 I 是一种甜菊糖苷,一种从甜叶菊植物叶子中提取的天然甜味剂。它以其高甜度强度而闻名,是包括甜菊糖苷和其他甜菊糖苷(如甜菊糖苷 A 和罗汉果甜苷 A)的化合物家族的一部分。 罗汉果甜苷 I 由于其甜味特性而不含传统糖类的热量,因此在食品和饮料行业中很受欢迎 .

科学研究应用

罗汉果甜苷 I 具有广泛的科学研究应用:

化学: 用作研究糖基化反应和糖苷合成模型化合物。

生物学: 研究其对代谢途径的潜在影响及其作为非热量甜味剂的作用。

医学: 由于其非热量性质,探索其在管理糖尿病和肥胖方面的潜在益处。

作用机制

罗汉果甜苷 I 通过与舌头上的味觉受体相互作用来发挥其甜味作用。具体而言,它与 T1R2 和 T1R3 味觉受体亚基结合,它们是 G 蛋白偶联受体家族的一部分。 这种结合触发信号转导途径,最终导致甜味的感知 . 此外,罗汉果甜苷 I 在肝脏中代谢,在那里它经历 I 期和 II 期代谢,导致形成甜菊糖及其随后排泄 .

未来方向

The future of Rebaudioside I and related compounds lies in their potential as low-calorie, high-potency sweeteners . The development of sustainable, large-scale fermentation-based manufacturing of diverse rebaudiosides is a promising area of research . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

生化分析

Biochemical Properties

Rebaudioside I plays a crucial role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glucosyltransferase enzymes, which facilitate the bioconversion of rebaudioside A to rebaudioside I by adding a sugar unit with a 1→3 linkage . This interaction is essential for the structural characterization and functionality of rebaudioside I. Additionally, rebaudioside I’s interaction with taste receptors, particularly bitter taste receptors, influences its sensory properties .

Cellular Effects

Rebaudioside I affects various types of cells and cellular processes. It has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This stimulation occurs in a concentration-dependent manner and involves the activation of specific bitter taste receptors. Rebaudioside I also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of rebaudioside I involves several key interactions at the molecular level. It binds to specific taste receptors, including bitter taste receptors such as Tas2r108, Tas2r123, and Tas2r134 in mice . These interactions trigger signal transduction pathways that lead to the release of GLP-1. Additionally, rebaudioside I undergoes bioconversion through the action of glucosyltransferase enzymes, which add a sugar unit to its structure . This modification enhances its sweetening properties and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rebaudioside I can change over time. Studies have shown that rebaudioside I is relatively stable, but its stability can be influenced by factors such as temperature and pH . Over time, rebaudioside I may undergo degradation, which can affect its sweetening properties and overall efficacy. Long-term studies in vitro and in vivo have indicated that rebaudioside I maintains its functionality and does not exhibit significant degradation under controlled conditions.

Dosage Effects in Animal Models

The effects of rebaudioside I vary with different dosages in animal models. At lower dosages, rebaudioside I has been shown to stimulate GLP-1 release and improve glucose homeostasis . At higher dosages, there may be threshold effects, and excessive consumption could potentially lead to adverse effects. Toxicity studies have indicated that rebaudioside I is generally safe, but high doses should be approached with caution to avoid any potential toxic effects .

Metabolic Pathways

Rebaudioside I is involved in several metabolic pathways, particularly those related to its bioconversion and sweetening properties. It interacts with glucosyltransferase enzymes, which facilitate the addition of sugar units to its structure . This interaction is crucial for the synthesis and functionality of rebaudioside I. Additionally, rebaudioside I’s involvement in metabolic pathways influences metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, rebaudioside I is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that rebaudioside I reaches its target sites and exerts its effects. The distribution of rebaudioside I within tissues can also influence its localization and accumulation, affecting its overall efficacy and functionality.

Subcellular Localization

The subcellular localization of rebaudioside I plays a crucial role in its activity and function. Studies have shown that rebaudioside I can be localized in various cellular compartments, including the cytosol and specific organelles . This localization is influenced by targeting signals and post-translational modifications that direct rebaudioside I to specific sites within the cell. Understanding the subcellular localization of rebaudioside I is essential for elucidating its mechanism of action and overall impact on cellular processes.

准备方法

合成路线和反应条件: 罗汉果甜苷 I 可以通过使用葡萄糖基转移酶将罗汉果甜苷 A 生物转化来合成。 这种酶促反应在罗汉果甜苷 A 中添加一个 1→3 连接的糖单元,形成罗汉果甜苷 I . 反应条件通常涉及使用特定酶和受控环境以确保成功转化。

工业生产方法: 罗汉果甜苷 I 的工业生产通常涉及从甜叶菊植物叶子中提取和纯化甜菊糖苷。该过程包括提取、过滤和结晶等步骤,以分离高纯度的罗汉果甜苷 I。 先进的色谱技术,如亲水相互作用液相色谱,被用来实现高纯度和产量 .

化学反应分析

反应类型: 罗汉果甜苷 I 会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是罗汉果甜苷 I 的催化加氢,它涉及使用钯碳 (Pd/C) 作为催化剂还原该化合物 .

常见试剂和条件:

氧化: 通常涉及在受控条件下使用氧化剂,如高锰酸钾或过氧化氢。

还原: 使用 Pd/C 或其他加氢催化剂进行催化加氢。

取代: 涉及使用亲核试剂或亲电试剂来取代分子中的特定官能团。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,罗汉果甜苷 I 的催化加氢可导致形成甜度特性改变的还原衍生物 .

相似化合物的比较

罗汉果甜苷 I 是一个甜菊糖苷家族的一部分,其中包括:

- 甜菊糖苷

- 罗汉果甜苷 A

- 罗汉果甜苷 B

- 罗汉果甜苷 C

- 罗汉果甜苷 D

- 罗汉果甜苷 E

- 罗汉果甜苷 F

- 杜科苷 A

- 覆盆子苷

与这些化合物相比,罗汉果甜苷 I 由于其特定的糖基化模式而独一无二,这有助于其独特的甜味特性和稳定性。 例如,罗汉果甜苷 A 以其高甜度强度而闻名,但可能具有苦味的后味,而罗汉果甜苷 I 提供更平衡的甜味,苦味更少 .

属性

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVKOVOOJNJHBR-PBQKZBBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347268 | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-34-1 | |

| Record name | Rebaudioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

![N-(2-Chlorophenyl)-6-(4-piperidinyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3026973.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)